REACTION_SMILES
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[C:26]([O-:27])(=[O:28])[CH3:29].[C:31]([O-:32])(=[O:33])[CH3:34].[CH:1](=[O:2])[c:3]1[cH:4][c:5]([B:9]([OH:10])[OH:11])[cH:6][cH:7][cH:8]1.[Cl:23][CH2:24][Cl:25].[Cu+2:30].[cH:17]1[cH:18][cH:19][n:20][cH:21][cH:22]1.[nH:12]1[n:13][cH:14][cH:15][cH:16]1>>[CH:1](=[O:2])[c:3]1[cH:4][c:5](-[n:12]2[n:13][cH:14][cH:15][cH:16]2)[cH:6][cH:7][cH:8]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
O=Cc1cccc(B(O)O)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cu+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1cn[nH]c1
|
Name
|
|
Type
|
product
|
Smiles
|
O=Cc1cccc(-n2cccn2)c1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |